molecular formula C15H12N4O B7548352 N-phenyl-5-pyridin-4-yl-1H-pyrazole-3-carboxamide

N-phenyl-5-pyridin-4-yl-1H-pyrazole-3-carboxamide

Cat. No.: B7548352
M. Wt: 264.28 g/mol
InChI Key: YVORATLVHOFWDI-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you’re asking about, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular conformation in pyrazole derivatives is very similar with twist angles between the triazole, pyrazole and phenyl rings .


Chemical Reactions Analysis

Pyrazole derivatives showed a broad spectrum of biological effects, for instance, antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS .


Physical and Chemical Properties Analysis

The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions .

Mechanism of Action

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Future Directions

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrazole scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

N-phenyl-3-pyridin-4-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(17-12-4-2-1-3-5-12)14-10-13(18-19-14)11-6-8-16-9-7-11/h1-10H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVORATLVHOFWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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